molecular formula C12H16O B1295685 1-(2,3,5,6-Tetramethylphenyl)ethanone CAS No. 2142-79-2

1-(2,3,5,6-Tetramethylphenyl)ethanone

Cat. No. B1295685
CAS RN: 2142-79-2
M. Wt: 176.25 g/mol
InChI Key: JCNRSGPJXDRATR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including reductive coupling and cyclization reactions. For instance, the synthesis of symmetrically disubstituted tetramethyl bis(hydroxyphenyl)ethanes was achieved by reductive coupling of corresponding phenyl-propanols with TiCl3 and LiAlH4 . Another synthesis method for a tetramethyl disila compound involved the reaction of dilithiotetraphenylbutadiene with dichlorotetramethyldisilane . These methods suggest that the synthesis of 1-(2,3,5,6-Tetramethylphenyl)ethanone could potentially involve similar reductive and coupling strategies.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the X-ray crystallography technique was used to determine the structure of a tetrakis(3-methoxyphenyl)ethanone, establishing the retention of bonding through the rearrangement process . This implies that the molecular structure of 1-(2,3,5,6-Tetramethylphenyl)ethanone could also be elucidated using similar crystallographic methods to understand its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactivity of similar compounds shows a range of behaviors. For instance, a tetraphenyl disila compound was found to be reluctant to react with singlet oxygen but its Si-Si bond was readily oxidized to form a siloxane . This suggests that the reactivity of 1-(2,3,5,6-Tetramethylphenyl)ethanone could also be influenced by the presence of substituents on the phenyl ring, affecting its susceptibility to oxidation and other reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(2,3,5,6-Tetramethylphenyl)ethanone, such as their binding affinity to receptors and anti-microbial properties, have been studied. For example, substituted tetramethyl bis(hydroxyphenyl)ethanes showed varying degrees of estrogen receptor binding affinity and antiestrogenic activity . Additionally, ethanone derivatives have been investigated for their anti-microbial properties through molecular docking and ADMET studies . These findings suggest that 1-(2,3,5,6-Tetramethylphenyl)ethanone could also exhibit unique binding properties and biological activities, which could be explored further in similar studies.

Scientific Research Applications

1. Porous Polyelectrolyte Frameworks

  • Application Summary: Porous organic polymers (POPs), which feature high surface areas, robust skeletons, tunable pores, adjustable functionality and versatile applicability, have constituted a designable platform to develop advanced organic materials .
  • Methods of Application: The synthesis of i-POPs involves the use of representative ionic building blocks and charged functional groups capable of constructing the polyelectrolyte frameworks. The synthetic methods, including direct synthesis and post-modification, are detailed for the i-POPs with amorphous or crystalline structures .
  • Results or Outcomes: The distinctive performances of i-POPs in adsorption, separation, catalysis, sensing, ion conduction and biomedical applications have been outlined. The survey concerns the interplay between the surface chemistry, ionic interaction and pore confinement that cooperatively promote the performance of i-POPs .

2. Boron-Containing Conjugated Porous Polymers

  • Application Summary: Boron-containing conjugated porous polymers, featuring tunable geometric structures, unique Lewis acid boron centers and very rich physical properties, such as high specific surface, chargeable scaffold, strong photoluminescence and intramolecular charge transfer, have emerged as one of the most promising functional materials for optoelectronics, catalysis and sensing .
  • Methods of Application: The synthesis of these polymers involves the use of a key monomer bearing a tris(2,3,5,6-tetramethylphenyl) borane core with three N-substituted carbazole groups at the periphery .
  • Results or Outcomes: Upon thermal treatment, some of these polymers can be effectively converted to boron-doped porous carbon materials with good electrochemical performance in energy storage and conversion .

3. Use in Chemical Synthesis

  • Application Summary: “1-(2,3,5,6-Tetramethylphenyl)ethanone” is a chemical compound that can be used in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of application would depend on the particular synthesis being performed. Typically, this compound could be used as a reagent or building block in organic synthesis .
  • Results or Outcomes: The outcomes would vary depending on the specific synthesis. In general, the use of this compound could enable the synthesis of a wide range of organic compounds .

4. Use in Early Discovery Research

  • Application Summary: “1-(2,3,5,6-Tetramethylphenyl)ethanone” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
  • Methods of Application: The specific methods of application would depend on the particular research being performed. Typically, this compound could be used as a reagent or building block in early discovery research .
  • Results or Outcomes: The outcomes would vary depending on the specific research. In general, the use of this compound could enable the discovery of a wide range of new compounds .

properties

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-7-6-8(2)10(4)12(9(7)3)11(5)13/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNRSGPJXDRATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291314
Record name 1-(2,3,5,6-tetramethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3,5,6-Tetramethylphenyl)ethanone

CAS RN

2142-79-2
Record name Methyl duryl ketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74871
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,3,5,6-tetramethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3,5,6-TETRAMETHYL-PHENYL)-ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Voll, A Hufendiek, T Junkers… - Macromolecular rapid …, 2012 - Wiley Online Library
Online size exclusion chromatography–electrospray ionization–mass spectrometry (SEC/ESI–MS) is employed for quantifying the overall initiation efficiencies of photolytically …
Number of citations: 27 onlinelibrary.wiley.com
R Maharani, A Fernandes - Annals of Phytomedicine: An …, 2021 - researchgate.net
The COVID-19 pandemic has occurred for more than a year. In the present, it is important to look for COVID-19 drugs to cure COVID-19 sufferers. However, increasing stamina or …
Number of citations: 11 www.researchgate.net
D Lestari, R Kartika, E Marliana - Journal of Physics: Conference …, 2019 - iopscience.iop.org
Antioxidant and anticancer activity test on Leukemia cells L 1210 were carried out on four fractions (ethanol extract, n-hexane, chloroform, and water fraction) of Eleutherine bulbosa [Mill…
Number of citations: 21 iopscience.iop.org
I Yulianti, AT Darmayanti, R Padlillah
Number of citations: 0
D Lestari, R Kartika, E Marlina… - Jurnal Ilmiah …, 2019 - jurnal.stiksam.ac.id
Tiwai Onion (Eleutherine bulbosa (Mill.) Urb.) is an Iridaceae tribe which is a typical plant of Borneo. Its used by the Dayak community, among others, for colon cancer, breast cancer, …
Number of citations: 2 www.jurnal.stiksam.ac.id

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